1-Prop-2-enoylazetidine-3-carboxylic acid

Beschreibung

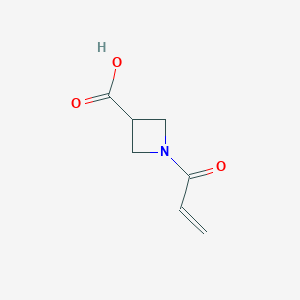

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-prop-2-enoylazetidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-2-6(9)8-3-5(4-8)7(10)11/h2,5H,1,3-4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHNIWKJWIPCER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339672-48-8 | |

| Record name | 1-(prop-2-enoyl)azetidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Prop 2 Enoylazetidine 3 Carboxylic Acid and Its Precursors

Foundational Strategies for Azetidine (B1206935) Ring Construction

The formation of the four-membered azetidine ring is a synthetically challenging task due to inherent ring strain. rsc.org Nevertheless, a variety of elegant and efficient methods have been developed to access this important heterocyclic motif. These strategies can be broadly categorized into ring contraction reactions, cycloaddition reactions, strain-release approaches, and intramolecular cyclization methods.

Ring Contraction Reactions

Ring contraction strategies provide a powerful means to generate the strained azetidine nucleus from more readily available five-membered ring precursors. A notable example involves the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.org This method allows for the synthesis of α-carbonylated N-sulfonylazetidines. organic-chemistry.org The reaction is proposed to proceed through a nucleophilic addition to the N-activated amide carbonyl, leading to N-C(O) bond cleavage. The resulting intermediate, a γ-positioned amide anion with an α-bromocarbonyl group, then undergoes intramolecular cyclization via an SN2 mechanism to afford the contracted azetidine ring. rsc.org

A variety of nucleophiles, including alcohols, phenols, and anilines, can be efficiently incorporated into the azetidine product in the presence of a base like potassium carbonate. organic-chemistry.org Another approach involves the thermal isomerization of kinetically favored aziridines into the thermodynamically more stable azetidines. For instance, 3-bromoazetidine-3-carboxylic acid derivatives can be synthesized from the thermal isomerization of the corresponding 2-(bromomethyl)aziridine-2-carboxylates. rsc.orgnih.govresearchgate.net

Cycloaddition Reactions and Strain-Release Approaches

Cycloaddition reactions represent a direct and atom-economical approach to the azetidine core. The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful tool for the synthesis of functionalized azetidines. rsc.org Recent advancements have enabled this reaction to be promoted by visible light using a photocatalyst, which activates 2-isoxazoline-3-carboxylates as oxime precursors for the cycloaddition with a broad range of alkenes. rsc.org This method is particularly noteworthy for its wide substrate scope and the ability to generate densely functionalized azetidines. rsc.org

Strain-release approaches utilize highly strained precursors, such as azabicyclo[1.1.0]butanes, to drive the formation of the azetidine ring. The inherent ring strain of these molecules facilitates their reaction with various reagents. For example, the generation of azabicyclo[1.1.0]butyl lithium, followed by trapping with a boronic ester, N-protonation, and a 1,2-migration, leads to the formation of N-H azetidines with cleavage of the central C-N bond. organic-chemistry.org

Intramolecular Cyclization Methods

Intramolecular cyclization is a widely employed and reliable strategy for the construction of the azetidine ring. These methods typically involve the formation of a C-N bond through the nucleophilic attack of a nitrogen atom on an electrophilic carbon center within the same molecule. A common approach is the cyclization of γ-amino alcohols or their derivatives, where the hydroxyl group is converted into a good leaving group, such as a mesylate or tosylate. The subsequent intramolecular SN2 reaction leads to the formation of the azetidine ring. nih.gov

Palladium-catalyzed intramolecular C-H amination has emerged as a powerful method for the synthesis of azetidines. rsc.org For instance, γ-C(sp³)–H amination of amine substrates protected with a picolinamide (B142947) (PA) directing group can be achieved with relatively low catalyst loading and inexpensive reagents. organic-chemistry.org Another innovative approach is the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which provides a novel route to azetidines. nih.gov This reaction proceeds with high yields and tolerates various functional groups. nih.gov

Stereoselective Synthesis of Azetidine-3-carboxylic Acid Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of azetidine-3-carboxylic acid derivatives is of paramount importance. Several strategies have been developed to control the stereochemical outcome of the azetidine ring formation.

One approach utilizes chiral starting materials to introduce stereocenters that direct the formation of the desired enantiomer. For example, the stereoselective synthesis of both enantiomers of N-protected 1,2-diazetidine-3-carboxylic acid has been achieved starting from homochiral glycidol. rsc.org This method involves the ring opening of the enantioenriched epoxide with hydrazine (B178648) monohydrate, followed by N-protection and a Mitsunobu ring closure. rsc.org While this example pertains to a diazetidine, the principle of using a chiral pool starting material to control stereochemistry is broadly applicable.

Another strategy involves the use of chiral auxiliaries. Chiral tert-butanesulfinamide has been employed as an auxiliary to achieve high levels of stereoselectivity in the synthesis of C-2-substituted azetidines. rsc.org This involves a Reformatsky reaction of sulfinimines followed by reduction and cyclization. rsc.org Although this example focuses on C-2 substitution, the use of chiral auxiliaries is a well-established method for asymmetric synthesis that could be adapted for the stereoselective synthesis of azetidine-3-carboxylic acid derivatives.

Furthermore, diastereoselective reactions can be employed to control the relative stereochemistry of substituents on the azetidine ring. For instance, the diastereoselective hydrozirconation of certain precursors followed by base-promoted intramolecular nucleophilic ring closure has been used to afford enantiopure cis-2,3-disubstituted azetidines. rsc.org

The table below summarizes some of the stereoselective approaches towards azetidine carboxylic acid derivatives.

| Starting Material | Key Reaction | Product Stereochemistry | Reference |

| Homochiral glycidol | Mitsunobu ring closure | Enantiomerically pure (R)- and (S)-1,2-diazetidine-3-carboxylic acid | rsc.org |

| (R)-Phenylglycinol | Conversion of a cyanoazetidine to an ethyl ester | (2R,3R)-Azetidine-1,2,3-tricarboxylic acid derivative | nih.gov |

| Chiral sulfinimines | Reformatsky reaction | High stereoselectivity in C-2-substituted azetidines | rsc.org |

Introduction of the Acryloyl (Prop-2-enoyl) Moiety onto the Azetidine Nitrogen

The introduction of the acryloyl group onto the nitrogen atom of the azetidine-3-carboxylic acid scaffold transforms the molecule into a potential monomer for polymerization or a Michael acceptor for further functionalization. This transformation is typically achieved through an acylation reaction.

The most common method for N-acryloylation is the reaction of the azetidine nitrogen with acryloyl chloride in the presence of a base. wikipedia.orglibretexts.org Acryloyl chloride is a highly reactive acid chloride that readily reacts with primary and secondary amines to form the corresponding amides. wikipedia.orglibretexts.org The reaction is typically carried out in an inert solvent, and a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, is used to scavenge the hydrochloric acid that is generated as a byproduct. libretexts.org

Given the presence of a carboxylic acid group in the substrate, it is often necessary to protect this functionality prior to the N-acryloylation step to prevent unwanted side reactions, such as the formation of mixed anhydrides. Esterification of the carboxylic acid is a common protective strategy. After the acryloyl group has been successfully introduced, the ester can be hydrolyzed back to the carboxylic acid if desired.

Alternatively, coupling reagents commonly used in peptide synthesis can be employed to form the amide bond between acrylic acid and the azetidine nitrogen. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) can activate the carboxylic acid group of acrylic acid, facilitating its reaction with the amine. thermofisher.com

The choice of method will depend on the specific substrate, the desired reaction conditions, and the compatibility of other functional groups present in the molecule.

Derivatization and Functionalization of the Azetidine-3-carboxylic Acid Scaffold

The azetidine-3-carboxylic acid scaffold offers multiple points for further derivatization and functionalization, allowing for the creation of a diverse library of compounds. The primary sites for modification are the azetidine nitrogen, the carboxylic acid group at the 3-position, and potentially other positions on the azetidine ring if further substituted.

The carboxylic acid functionality can be readily converted into a variety of other functional groups. thermofisher.com Standard organic transformations can be employed to synthesize esters, amides, acyl hydrazides, or hydroxamic acids. thermofisher.com The carboxylic acid can also be reduced to the corresponding primary alcohol, which can then be further elaborated.

The azetidine nitrogen, if not already functionalized with the acryloyl group, can be a site for N-alkylation, N-arylation, or N-acylation with a wide range of electrophiles. medwinpublishers.com This allows for the introduction of various substituents that can modulate the physical, chemical, and biological properties of the molecule.

Furthermore, the azetidine ring itself can be functionalized. For example, if a 3-bromoazetidine-3-carboxylic acid derivative is used as a precursor, the bromine atom can be displaced by a variety of nucleophiles, such as cyanide, thiocyanate, azide, and phenoxide, to introduce new functionalities at the 3-position. rsc.org This approach provides access to a wide range of 3-substituted azetidine-3-carboxylic acid derivatives. rsc.orgnih.govresearchgate.net

The table below provides examples of potential derivatization reactions on the azetidine-3-carboxylic acid scaffold.

| Reaction Site | Reagent/Reaction Type | Resulting Functional Group |

| Carboxylic Acid | Alcohol/Esterification | Ester |

| Carboxylic Acid | Amine/Amide Coupling | Amide |

| Carboxylic Acid | Reduction (e.g., with BH₃) | Primary Alcohol |

| Azetidine Nitrogen | Alkyl Halide/N-Alkylation | Tertiary Amine |

| Azetidine Nitrogen | Acyl Halide/N-Acylation | Amide |

| C-3 Position (from 3-bromo precursor) | KCN/Nucleophilic Substitution | Nitrile |

| C-3 Position (from 3-bromo precursor) | NaN₃/Nucleophilic Substitution | Azide |

Chemical Reactivity and Mechanistic Investigations of 1 Prop 2 Enoylazetidine 3 Carboxylic Acid

Influence of Ring Strain on Azetidine (B1206935) Reactivity

Azetidines, as four-membered nitrogen-containing heterocycles, possess significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a primary driver of their chemical reactivity, making them prone to ring-opening reactions that relieve this energetic instability. rsc.orgrsc.orgresearchgate.net While more stable than their three-membered aziridine (B145994) counterparts, the strain in azetidines is sufficient to facilitate unique chemical transformations under appropriate conditions. rsc.orgrsc.org

The reactivity of the azetidine ring in 1-Prop-2-enoylazetidine-3-carboxylic acid is profoundly influenced by this strain. The compressed bond angles within the four-membered ring lead to orbital overlap that is less effective than in larger, strain-free rings. Consequently, the C-N and C-C bonds of the ring are weakened, rendering them susceptible to cleavage by various reagents. nih.gov The presence of the N-propenoyl group, an electron-withdrawing substituent, can further influence the ring's stability and reactivity profile.

| Heterocycle | Ring Size | Estimated Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine | 3 | ~27-28 |

| Azetidine | 4 | ~25-26 rsc.org |

| Pyrrolidine (B122466) | 5 | ~6 |

| Piperidine | 6 | ~0 |

Exploration of Nucleophilic and Electrophilic Transformations

The structure of 1-Prop-2-enoylazetidine-3-carboxylic acid presents multiple sites for both nucleophilic and electrophilic attack. The reactivity is largely governed by the strained azetidine ring and the electrophilic nature of the N-propenoyl group.

Nucleophilic Reactions: Nucleophilic attack is a characteristic reaction of azetidines, often leading to ring-opening. magtech.com.cn For 1-Prop-2-enoylazetidine-3-carboxylic acid, nucleophiles can attack at two primary locations:

Ring Carbons: Nucleophiles can attack the carbon atoms of the azetidine ring (C2 or C4), leading to the cleavage of a C-N bond. This process is often facilitated by activation of the ring, for instance, by protonation of the nitrogen atom or by using Lewis acids. magtech.com.cn The regioselectivity of the attack depends on the nature of the nucleophile and the substituents on the ring. magtech.com.cn For instance, strong or sterically bulky nucleophiles may favor attack at the less substituted carbon atom. magtech.com.cn

Michael Addition: The N-propenoyl group is an α,β-unsaturated carbonyl system, making it an excellent Michael acceptor. Nucleophiles can undergo a conjugate addition to the β-carbon of the propenoyl moiety.

Electrophilic Reactions: The nitrogen atom of the azetidine ring, although part of an amide and thus less nucleophilic than a typical secondary amine, can still react with strong electrophiles. Protonation of the nitrogen can occur in acidic media, which can activate the ring towards nucleophilic attack. nih.gov The carboxylic acid group can also undergo typical electrophilic transformations, such as esterification, under acidic conditions.

Furthermore, methods for direct electrophilic azetidinylation have been developed, highlighting the ability of activated azetidine derivatives to react with a wide range of nucleophiles. chemrxiv.org

Metal-Mediated and Catalytic Reactions Involving Azetidines

Transition metal catalysis offers a powerful toolkit for the functionalization and transformation of azetidine rings. rsc.org Various metals, including palladium, copper, rhodium, and iridium, have been employed in reactions involving azetidines. rsc.orgrsc.orgmdpi.com

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions. For instance, Pd-catalyzed reactions can be employed for the synthesis of chiral azetidines through processes like asymmetric allylation. rsc.org Azetidine-based ligands have also been shown to be effective in Suzuki-Miyaura coupling reactions, with the ring strain of the ligand influencing the catalytic activity. mdpi.com

Copper-Catalyzed Reactions: Copper catalysts have been utilized in photoinduced radical cyclizations to synthesize azetidines. nih.gov They are also used in azidation reactions, which could potentially be applied to functionalize the azetidine ring or its substituents. mdpi.com

Lanthanide-Catalyzed Reactions: Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of epoxy amines to yield azetidines, demonstrating their utility in forming the ring system itself. frontiersin.org

For 1-Prop-2-enoylazetidine-3-carboxylic acid, metal catalysts could mediate various transformations. For example, palladium-catalyzed reactions could potentially be used for C-H activation and functionalization of the azetidine ring. The alkene in the propenoyl group could also participate in metal-catalyzed additions or cycloadditions.

Reaction Kinetics and Thermodynamic Considerations for Azetidine Ring Systems

The kinetics and thermodynamics of reactions involving azetidines are intrinsically linked to the high ring strain. Ring-opening reactions are generally thermodynamically favorable due to the release of this strain energy. rsc.orgresearchgate.net

Kinetics: The rate of azetidine ring-opening is dependent on several factors, including the nature of the nucleophile, the solvent, and the substituents on the ring. acs.org For instance, the rate of decomposition of certain N-substituted azetidines has been shown to be sensitive to pH, indicating that protonation of the azetidine nitrogen is a key step in the reaction mechanism. nih.gov The pKa of the azetidine nitrogen is therefore a critical determinant of its stability and reactivity in acidic environments. nih.gov

Thermodynamics: The primary thermodynamic driving force for many reactions involving azetidines is the release of approximately 25.4 kcal/mol of strain energy upon ring cleavage. rsc.org This makes ring-opening processes highly exothermic. However, the stability of the azetidine ring is significantly greater than that of aziridines, allowing for more controlled transformations. rsc.org Computational studies can provide insight into the transition states and intermediates of these reactions, helping to rationalize the observed reactivity and selectivity. For example, calculations have shown that the transition state for forming an azetidine ring can be favored over that for a pyrrolidine ring under certain catalytic conditions. frontiersin.org

| Factor | Influence on Kinetics and Thermodynamics |

|---|---|

| Ring Strain | Provides a strong thermodynamic driving force for ring-opening reactions. rsc.org |

| N-Substituents (e.g., propenoyl) | Electron-withdrawing groups can affect the pKa of the nitrogen and the stability of intermediates. nih.gov |

| C3-Substituents (e.g., carboxylic acid) | Can influence regioselectivity of ring-opening and serve as a coordination site for catalysts. magtech.com.cn |

| Catalysts (Lewis/Brønsted Acids, Metals) | Activate the ring for nucleophilic attack and can control stereochemistry and regioselectivity. magtech.com.cnrsc.org |

| Solvent Polarity | Can affect reaction rates and selectivity, particularly in reactions involving ionic intermediates. acs.org |

Spectroscopic Characterization and Advanced Computational Studies of 1 Prop 2 Enoylazetidine 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of 1-Prop-2-enoylazetidine-3-carboxylic acid. By analyzing the chemical shifts, coupling constants, and correlations of its constituent protons and carbons, a detailed picture of its atomic connectivity and stereochemistry can be established.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 1-Prop-2-enoylazetidine-3-carboxylic acid is expected to exhibit distinct signals corresponding to the protons of the acryloyl group, the azetidine (B1206935) ring, and the carboxylic acid. The vinyl protons of the acryloyl group typically appear in the downfield region, between 5.5 and 7.0 ppm, due to the deshielding effect of the carbon-carbon double bond and the adjacent carbonyl group. These protons will likely display a complex splitting pattern (doublet of doublets) arising from both geminal and vicinal couplings.

The protons on the four-membered azetidine ring are anticipated to resonate in the range of 3.5 to 5.0 ppm. The specific chemical shifts and multiplicities will be influenced by the ring strain and the electronic effects of the N-acryloyl and C-3 carboxylic acid substituents. Protons on carbons adjacent to the nitrogen atom will be deshielded and appear further downfield. The proton at the C-3 position, being attached to a chiral center, will also show characteristic splitting. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, and its signal may be exchangeable with deuterium (B1214612) oxide (D₂O). nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Prop-2-enoylazetidine-3-carboxylic Acid

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Vinyl CH₂ (geminal) | 5.6 - 5.9 | dd |

| Vinyl CH₂ (cis) | 6.1 - 6.4 | dd |

| Vinyl CH (trans) | 6.3 - 6.7 | dd |

| Azetidine CH₂ (C2/C4) | 3.8 - 4.8 | m |

| Azetidine CH (C3) | 3.5 - 4.2 | m |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

In the ¹³C NMR spectrum, the carbonyl carbons of the amide and carboxylic acid groups are the most deshielded, with expected chemical shifts in the range of 165-180 ppm. nih.gov The sp² hybridized carbons of the vinyl group will appear between 125 and 135 ppm. The sp³ hybridized carbons of the azetidine ring are expected to resonate in the range of 40-60 ppm. The specific chemical shifts will provide valuable information about the electronic environment of each carbon atom within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Prop-2-enoylazetidine-3-carboxylic Acid

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Amide C=O | 165 - 170 |

| Carboxylic Acid C=O | 170 - 180 |

| Vinyl CH₂ | 128 - 132 |

| Vinyl CH | 130 - 135 |

| Azetidine CH₂ (C2/C4) | 45 - 60 |

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable. Correlation Spectroscopy (COSY) experiments would reveal the coupling relationships between adjacent protons, helping to trace the proton network within the azetidine ring and the acryloyl group. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton with its directly attached carbon atom, facilitating the assignment of the carbon signals. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) experiments can identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connection between the acryloyl group and the azetidine nitrogen, as well as the position of the carboxylic acid group.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in 1-Prop-2-enoylazetidine-3-carboxylic acid. The spectrum is expected to be rich with characteristic absorption bands.

A strong and broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ in the IR spectrum, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often broadened due to hydrogen bonding. The C=O stretching vibrations will give rise to two distinct and strong bands. The amide carbonyl (N-C=O) of the acryloyl group is expected to absorb around 1650-1680 cm⁻¹, while the carboxylic acid carbonyl (O=C-OH) will likely appear at a higher frequency, around 1700-1730 cm⁻¹. The C=C stretching vibration of the vinyl group should be observable in the 1620-1650 cm⁻¹ region. The C-N stretching of the azetidine ring and the amide group will likely appear in the fingerprint region, between 1200 and 1400 cm⁻¹. Bending vibrations for the vinyl C-H bonds are also expected in the 900-1000 cm⁻¹ range. researchgate.netnih.gov

Raman spectroscopy would complement the IR data, particularly for the non-polar C=C bond, which is expected to show a strong Raman signal.

Table 3: Predicted Vibrational Frequencies for 1-Prop-2-enoylazetidine-3-carboxylic Acid

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretching | 2500 - 3300 (broad) |

| Vinyl C-H | Stretching | 3000 - 3100 |

| Carboxylic Acid C=O | Stretching | 1700 - 1730 |

| Amide C=O | Stretching | 1650 - 1680 |

| C=C | Stretching | 1620 - 1650 |

| C-N | Stretching | 1200 - 1400 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum of 1-Prop-2-enoylazetidine-3-carboxylic acid is primarily determined by the electronic transitions within its chromophores. The most significant chromophore in the molecule is the α,β-unsaturated amide system (the acryloyl group). This conjugated system is expected to exhibit a π → π* transition, which will likely result in a strong absorption band in the ultraviolet region, typically around 200-230 nm. The n → π* transition of the carbonyl groups (both amide and carboxylic acid) is also expected, which would appear as a weaker absorption band at a longer wavelength, potentially in the 250-280 nm region. nih.gov The carboxylic acid group by itself typically absorbs at a much shorter wavelength (around 210 nm) and its contribution might be masked by the stronger absorption of the conjugated system. nih.govnih.gov

Table 4: Predicted Electronic Transitions for 1-Prop-2-enoylazetidine-3-carboxylic Acid

| Transition | Chromophore | Predicted λmax (nm) |

|---|---|---|

| π → π* | α,β-Unsaturated Amide | 200 - 230 |

| n → π* | Amide Carbonyl | 250 - 280 (weak) |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a critical tool for determining the exact mass and elemental composition of 1-Prop-2-enoylazetidine-3-carboxylic acid. Using techniques such as electrospray ionization (ESI), the molecule can be ionized with high efficiency, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. The high mass accuracy of HRMS allows for the unambiguous determination of the elemental formula.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments would provide further structural confirmation. Common fragmentation pathways for N-acryloyl amino acids include the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group. nih.gov Cleavage of the azetidine ring and fragmentation of the acryloyl group are also expected, providing valuable information about the connectivity of the molecule. For instance, a characteristic loss of the acryloyl group (C₃H₃O) or fragments thereof would confirm its presence and attachment to the azetidine nitrogen.

Table 5: Predicted HRMS Data and Fragmentation for 1-Prop-2-enoylazetidine-3-carboxylic Acid

| Ion | Predicted m/z | Possible Fragmentation Pathway |

|---|---|---|

| [M+H]⁺ | Calculated Exact Mass + 1.0078 | Molecular Ion |

| [M-H]⁻ | Calculated Exact Mass - 1.0078 | Molecular Ion |

| [M+H - H₂O]⁺ | [M+H]⁺ - 18.0106 | Loss of water from carboxylic acid |

| [M+H - CO]⁺ | [M+H]⁺ - 27.9949 | Loss of carbon monoxide |

Quantum-Chemical Computations for Structural and Electronic Properties

Quantum-chemical computations are essential theoretical tools for elucidating the structural and electronic properties of molecules, offering insights that complement and guide experimental research. These computational methods are used to predict molecular geometries, spectroscopic signatures, and reactivity. For a molecule like 1-prop-2-enoylazetidine-3-carboxylic acid, such studies would provide a foundational understanding of its behavior at a molecular level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed to predict the optimized geometry, vibrational frequencies, and electronic properties of molecules. researchgate.net

In a typical DFT study of 1-prop-2-enoylazetidine-3-carboxylic acid, the initial step would involve optimizing the molecule's three-dimensional structure to find its lowest energy conformation. This is achieved by using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p). The results of this optimization would yield precise data on bond lengths, bond angles, and dihedral angles. This theoretical structure provides a crucial reference for comparison with experimental data, for instance, from X-ray crystallography. researchgate.net

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum. These calculations also predict the infrared (IR) and Raman spectra of the molecule, which can be directly compared with experimental spectroscopic data to verify the structure and assign specific vibrational modes to functional groups within the molecule. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The two key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more likely to be reactive. researchgate.net For 1-prop-2-enoylazetidine-3-carboxylic acid, FMO analysis would map the electron density of these orbitals, identifying the likely sites for nucleophilic and electrophilic attack. The HOMO-LUMO gap would provide a quantitative measure of its electronic stability and potential for participation in chemical reactions. nih.gov

Below is a representative table illustrating the type of data generated from an FMO analysis.

| Computational Parameter | Symbol | Value (eV) |

| Energy of HOMO | EHOMO | Data not available |

| Energy of LUMO | ELUMO | Data not available |

| HOMO-LUMO Energy Gap | ΔE | Data not available |

| Ionization Potential | I | Data not available |

| Electron Affinity | A | Data not available |

| Global Hardness | η | Data not available |

| Chemical Softness | S | Data not available |

| Electronegativity | χ | Data not available |

| Note: Specific values for 1-prop-2-enoylazetidine-3-carboxylic acid are not available in the searched literature. This table represents the typical output of such an analysis. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by transforming the complex molecular wavefunctions into localized bonding, lone pair, and antibonding orbitals.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

A significant application of quantum-chemical computations is the prediction of spectroscopic parameters. researchgate.net Theoretical calculations can generate predicted spectra for techniques like Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy: DFT calculations can predict the chemical shifts (δ) for ¹H and ¹³C atoms. These theoretical values are then correlated with experimental NMR data to confirm the molecular structure and aid in the assignment of signals to specific nuclei.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths. This information predicts the absorption wavelengths (λmax) in the UV-Vis spectrum, which correspond to electronic excitations, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.

The correlation between the calculated and experimental spectra serves as a powerful validation of both the computational model and the experimentally determined structure. Discrepancies can point to environmental factors, such as solvent effects, that are not fully captured in the gas-phase theoretical calculations. nih.gov

A typical data table comparing theoretical and experimental values would be structured as follows.

| Nucleus | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

| ¹H | Data not available | Data not available |

| ¹³C | Data not available | Data not available |

| Note: Specific values for 1-prop-2-enoylazetidine-3-carboxylic acid are not available in the searched literature. |

Academic Research Applications and Broader Scientific Impact of 1 Prop 2 Enoylazetidine 3 Carboxylic Acid

Utilization as a Versatile Building Block in Complex Chemical Syntheses

1-Prop-2-enoylazetidine-3-carboxylic acid and its derivatives are valuable building blocks in organic synthesis due to the presence of multiple reactive sites. The strained four-membered azetidine (B1206935) ring, the carboxylic acid functionality, and the acryloyl group offer opportunities for diverse chemical transformations. rsc.orgenamine.net These features allow for its incorporation into a wide array of more complex molecules.

The synthesis of derivatives often involves the reaction of a precursor azetidine-3-carboxylic acid with acryloyl chloride or a related acrylic acid derivative. acs.orgnih.gov This reaction attaches the reactive acryloyl group to the azetidine nitrogen. The carboxylic acid group can then be modified, for example, through esterification or amide bond formation, to introduce further diversity.

Researchers have developed various synthetic routes to access functionalized azetidine-3-carboxylic acid derivatives. These methods include multi-step sequences starting from readily available materials. For instance, a synthesis can involve amination, bromination, and base-induced cyclization of acrylic acid derivatives to form the azetidine ring. researchgate.net The resulting azetidine can then be further functionalized.

The versatility of these building blocks is demonstrated by their use in the synthesis of heterocyclic compounds with potential biological activity. nih.govresearchgate.net For example, they can be used to construct spiro-connected heterocycles and other complex molecular architectures. The ability to introduce various substituents onto the azetidine ring and modify the carboxylic acid group makes these compounds highly adaptable for creating diverse chemical libraries for drug discovery and other applications. enamine.net

Role in Peptidomimetics and Design of Conformationally Constrained Amino Acid Analogues

The incorporation of 1-prop-2-enoylazetidine-3-carboxylic acid and related structures into peptides is a key strategy in the design of peptidomimetics. nih.govnih.gov Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved properties, such as increased stability against enzymatic degradation. nih.govcam.ac.uk The rigid azetidine ring introduces conformational constraints into the peptide backbone, which can help to lock the molecule into a specific three-dimensional shape. nih.govnih.gov This pre-organization can lead to higher binding affinity and selectivity for biological targets. cam.ac.uknih.gov

The azetidine ring can serve as an isostere of a trans amide bond, helping to stabilize conformations that might otherwise be difficult to access. ljmu.ac.uk This conformational control is crucial for mimicking the bioactive conformation of a natural peptide. By restricting the possible shapes a peptide can adopt, researchers can better understand the structural requirements for biological activity. nih.govmdpi.com

The table below summarizes the key torsional angles that define peptide conformation, which are influenced by the incorporation of constrained residues like azetidine-3-carboxylic acid.

| Torsional Angle | Definition | Atoms Involved |

| Φ (Phi) | Rotation around the N-Cα bond | C(O)-N-Cα-C(O) |

| ψ (Psi) | Rotation around the Cα-C(O) bond | N-Cα-C(O)-N |

| ω (Omega) | Rotation around the peptide bond (C(O)-N) | Cα-C(O)-N-Cα |

| χ (Chi) | Rotation of the side chain | Varies depending on the amino acid |

The ability to synthesize a variety of substituted azetidine-3-carboxylic acid derivatives allows for the creation of a diverse range of conformationally constrained amino acid analogues. researchgate.netamazonaws.comnih.gov These unnatural amino acids can then be incorporated into peptide sequences to probe structure-activity relationships and develop novel therapeutic agents. nih.govnih.gov

Investigation of Biological Activity Mechanisms in Vitro (Excluding Clinical Studies)

Derivatives of azetidine-3-carboxylic acid have been investigated for their ability to interact with various biological targets, including enzymes and receptors. nih.govnih.gov The constrained nature of the azetidine ring can position key functional groups in a precise orientation for binding. For example, in the context of enzyme inhibition, the azetidine scaffold can serve as a core structure to which different substituents are attached to optimize interactions with the active site.

Computational docking studies are often employed to predict how these molecules might bind to a target protein. nih.gov These in silico methods can help to prioritize compounds for synthesis and biological testing. For instance, docking studies have been used to investigate the binding of indole-2-carboxylic acid esters, which share some structural similarities with azetidine derivatives, to the active site of cyclooxygenase (COX) enzymes. nih.gov

The following table provides examples of azetidine-containing compounds and their studied biological targets.

| Compound Class | Biological Target | Type of Study |

| Azetidin-2-one (B1220530) derivatives | Tubulin | In vitro cytotoxicity and molecular docking |

| Pyrrolidine-3-carboxylic acid derivatives | Endothelin A (ETA) receptor | Receptor binding assays |

| N-substituted indole-2-carboxylic acid esters | Cyclooxygenase (COX) enzymes | Receptor docking studies |

This table highlights the diverse range of biological targets that have been investigated for compounds containing the azetidine or related cyclic amino acid scaffolds. nih.govnih.govnih.gov

The results from these binding studies provide valuable insights into the molecular basis of the observed biological activity and can guide the design of more potent and selective compounds.

The biological effects of azetidine derivatives are often linked to their ability to modulate specific molecular pathways. For example, some azetidin-2-one derivatives have been shown to induce apoptosis (programmed cell death) in cancer cell lines. nih.govpeerscientist.com Microarray and molecular analyses have revealed that these compounds can lead to the overexpression of genes involved in cytoskeleton regulation and apoptosis, while inhibiting genes related to the cell cycle. nih.gov

The anti-inflammatory properties of some azetidine derivatives have also been linked to their ability to modulate signaling pathways. For instance, certain compounds have been shown to inhibit the production of nitric oxide (NO) and the activity of cyclooxygenase-2 (COX-2), both of which are key players in the inflammatory response. mdpi.comnih.gov The modulation of these pathways can lead to a reduction in inflammation.

The azetidine ring is a structural feature found in some antimicrobial and antiviral compounds. ontosight.ainih.gov Researchers have synthesized and evaluated various azetidine derivatives for their activity against a range of pathogens. researchgate.netjmchemsci.commdpi.comnih.gov For example, some azetidin-2-one derivatives have demonstrated activity against fungal species like Aspergillus niger and Aspergillus flavus. researchgate.net

The mechanism of action of these antimicrobial agents can vary. In some cases, they may interfere with essential cellular processes in the pathogen, such as cell wall synthesis or protein production. The specific substituents on the azetidine ring play a crucial role in determining the antimicrobial spectrum and potency of the compound. nih.gov

In the realm of antiviral research, compounds containing heterocyclic rings, including azetidines, are of interest for their potential to inhibit viral replication. nih.gov While specific studies on the antiviral activity of 1-prop-2-enoylazetidine-3-carboxylic acid are not extensively documented in the provided search results, the broader class of azetidine derivatives continues to be explored for this purpose.

Potential in Advanced Materials Development (e.g., polymers, coatings, adhesives)

The acryloyl group in 1-prop-2-enoylazetidine-3-carboxylic acid makes it a suitable monomer for polymerization reactions. nih.govresearchgate.netresearchgate.net This functionality allows for the creation of polymers with unique properties conferred by the incorporated azetidine-3-carboxylic acid units. The presence of the carboxylic acid group can enhance properties such as adhesion and solubility, while the azetidine ring can influence the polymer's thermal and mechanical characteristics. mdpi.comnih.gov

The polymerization of acrylic monomers is a well-established field, and the incorporation of functional monomers like 1-prop-2-enoylazetidine-3-carboxylic acid can lead to the development of advanced materials. researchgate.netresearchgate.net These materials could find applications in areas such as coatings, adhesives, and biomedical devices. mdpi.com For example, polymers with pendent carboxylic acid groups can exhibit pH-responsive behavior, which is useful for applications like drug delivery systems. nih.gov

The reactivity of the azetidine ring itself can also be exploited in materials science. rsc.org The ring strain of the four-membered heterocycle can be utilized in ring-opening polymerization to create novel polymer backbones. This approach offers an alternative to the polymerization of the acryloyl group and can lead to materials with different properties.

Applications as Chiral Templates in Asymmetric Synthesis

The rigid, four-membered ring of the azetidine structure is a key feature that makes its derivatives, including 1-prop-2-enoylazetidine-3-carboxylic acid, attractive candidates for use as chiral building blocks or auxiliaries in asymmetric synthesis. The conformational constraint of the ring can create a well-defined steric environment, influencing the stereochemical outcome of reactions. Azetidine-3-carboxylic acid itself is recognized as a valuable building block for creating novel therapeutic agents and in the synthesis of agrochemicals. Its distinct structure allows chemists to improve the selectivity and efficiency of chemical reactions.

When incorporated as a chiral auxiliary, a derivative of azetidine-3-carboxylic acid can direct the stereoselective formation of new chiral centers in a substrate. After the desired transformation, the auxiliary can be cleaved and recovered. While specific examples detailing the use of 1-prop-2-enoylazetidine-3-carboxylic acid in this capacity are not extensively documented, the underlying principles of asymmetric induction using chiral cyclic compounds are well-established.

Table 1: Potential Asymmetric Reactions Utilizing Azetidine-Based Chiral Templates

| Reaction Type | Potential Role of Azetidine Template | Expected Outcome |

| Alkylation | Control of enolate face accessibility | Diastereoselective or enantioselective C-C bond formation |

| Diels-Alder Reaction | Dienophile activation and facial shielding | Stereocontrolled cycloaddition |

| Aldol Addition | Formation of a chiral enolate | Synthesis of stereodefined β-hydroxy carbonyl compounds |

This table represents potential applications based on the known principles of asymmetric synthesis and the structural features of azetidine derivatives.

Contribution to Foldamer Chemistry and Design

Foldamers are synthetic oligomers that adopt well-defined, stable secondary structures, mimicking the folding patterns of natural biopolymers like proteins and nucleic acids. The development of new foldamers is a vibrant area of research with applications in materials science, catalysis, and medicine. Conformationally constrained amino acids are crucial building blocks in foldamer design, as they restrict the rotational freedom of the polymer backbone, predisposing it to adopt a specific folded conformation.

Derivatives of azetidine-3-carboxylic acid are of significant interest for their application in the field of foldamers. The strained four-membered ring introduces a significant conformational constraint, making it an excellent candidate for inducing specific secondary structures, such as turns and helices, within a peptide or oligomer chain. Studies on peptides containing azetidine-2-carboxylic acid, a close analogue, have shown that these residues can influence protein conformation, though they may lead to greater flexibility compared to proline in some contexts.

The incorporation of 1-prop-2-enoylazetidine-3-carboxylic acid into a polymer backbone would introduce a periodic conformational constraint. The N-acryloyl group also presents possibilities for post-polymerization modification or for creating cross-linked materials with defined three-dimensional structures.

Table 2: Research Findings on Azetidine Derivatives in Foldamer Design

| Azetidine Derivative | Key Finding | Implication for Foldamer Design | Reference |

| 3-Aminoazetidine-3-carboxylic acid | Can act as a β-turn inducer in peptides. | Useful for designing peptides with specific loop and turn structures. | |

| General Azetidine Carboxylic Acids | Serve as important scaffolds for biologically active peptides. | Provides a tool for creating conformationally restricted peptide analogues. | |

| Functionalized Azetidine-3-carboxylic Acids | Can be synthesized to create a range of conformationally constrained building blocks. | Expands the toolbox for designing novel foldamer structures with diverse functionalities. |

While the direct contribution of 1-prop-2-enoylazetidine-3-carboxylic acid to new foldamer structures is a developing area, the foundational research on related azetidine derivatives strongly supports its potential in this field. Future research will likely explore how the unique combination of the rigid azetidine core and the reactive N-acryloyl group can be leveraged to create novel materials with predictable and functional folded architectures.

Q & A

Q. What strategies improve regioselective functionalization of the azetidine ring?

- Methodological Answer :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during alkylation .

- Directed C-H Activation : Pd catalysts with directing groups (e.g., pyridine) enable selective modifications .

- Microwave-Assisted Synthesis : Enhances reaction specificity and reduces side products .

Tables

Q. Table 1: Synthetic Routes for Azetidine Derivatives

| Method | Catalysts/Solvents | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Palladium-catalyzed | Pd(OAc)₂, DMF | 78 | 97 | |

| Acidic cyclization | H₂SO₄, toluene | 65 | 95 | |

| Microwave-assisted | CuI, MeCN | 85 | 98 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.